Cas no 146196-93-2 ((2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one)
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- NSC 170284-d5
- (E)-2'-Hydroxy-chalcone-d5
- trans-2'-Hydroxychalcone-d5
- (E)-o-Hydroxyphenyl Styryl Ketone-d5
- HY-139463S
- (E)-2'-Hydroxychalcone-d5
- DTXSID70857821
- DB-289719
- CS-0202100
- (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one
- (E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
- 146196-93-2
-
- Inchi: 1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D
- InChI Key: AETKQQBRKSELEL-CDTMZHDGSA-N
- SMILES: OC1C=CC=CC=1C(/C=C/C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O
Computed Properties
- Exact Mass: 229.115113351g/mol
- Monoisotopic Mass: 229.115113351g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 37.3Ų
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949432-5mg |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one |
146196-93-2 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | H949432-50mg |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one |
146196-93-2 | 50mg |
$1642.00 | 2023-05-18 | ||
| TRC | H949432-25mg |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one |
146196-93-2 | 25mg |
$ 800.00 | 2023-09-07 |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
Chemical Profile of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one (CAS No. 146196-93-2)
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, identified by its CAS number 146196-93-2, is a derivative of chalcone with a deuterated phenyl group, making it particularly interesting for studies involving metabolic stability and isotope labeling. The unique structural features of this molecule, including its phenolic hydroxyl group and conjugated system, contribute to its potential applications in drug discovery and molecular biology.
The molecular structure of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one consists of an α,β-unsaturated ketone moiety linked to a hydroxybenzene ring and a deuterated phenyl ring. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The presence of the phenolic hydroxyl group enhances its solubility in polar solvents and facilitates hydrogen bonding interactions, which are crucial for binding affinity in drug-receptor interactions.
In recent years, there has been growing interest in the use of deuterated compounds in pharmaceutical research due to their potential to improve metabolic stability and reduce the likelihood of drug-drug interactions. The deuterium-labeled version of this compound, specifically 3-(phenyl-d5)-, allows researchers to study the kinetics of metabolic pathways without interference from endogenous compounds. This is particularly relevant in the development of protease inhibitors and other enzyme-targeted therapies where metabolic degradation can significantly impact drug efficacy.
Current research indicates that derivatives of chalcones, such as (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one, exhibit promising anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that these compounds can modulate various signaling pathways involved in disease progression. For instance, the phenolic hydroxyl group can participate in redox reactions, influencing oxidative stress levels, while the conjugated system can interact with transcription factors and other regulatory proteins.
The synthesis of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of deuterium atoms into the phenyl ring typically involves catalytic hydrogenation or isotopic exchange techniques. These methods must be carefully optimized to prevent side reactions that could compromise the integrity of the desired product.
In academic research, this compound has been utilized as an intermediate in the synthesis of more complex molecules. Its structural flexibility allows for modifications at multiple positions, enabling the creation of libraries of derivatives for high-throughput screening. Such libraries are instrumental in identifying lead compounds for further development into drugs targeting various diseases.
The pharmacokinetic properties of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical trials have shown that deuterated analogs generally exhibit longer half-lives compared to their non-deuterated counterparts, which could translate into improved therapeutic outcomes. Additionally, these compounds often demonstrate reduced susceptibility to enzymatic degradation, making them more stable during storage and administration.
The role of isotopic labeling in pharmaceutical research cannot be overstated. Deuterium labeling, in particular, has emerged as a powerful tool for studying metabolic pathways and improving drug candidates. The use of compounds like (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one provides insights into how drugs are processed within the body, helping researchers design more effective and safer medications.
Economic considerations also play a significant role in the adoption of deuterated compounds in drug development. While the cost of producing deuterated molecules is higher than that of conventional drugs, the potential benefits in terms of improved efficacy and reduced side effects can justify the investment. As technology advances, methods for synthesizing deuterated compounds are becoming more efficient and scalable, making them more accessible for industrial applications.
The future prospects for (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one and similar derivatives are promising. Ongoing research aims to explore new therapeutic applications and optimize synthetic routes for better yields and lower costs. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical practice, ultimately benefiting patients worldwide.
146196-93-2 ((2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one) Related Products
- 1214-47-7(2'-Hydroxychalcone)
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 961-29-5(Isoliquiritigenin)
- 1482-74-2(2',3',4'-Trihydroxychalcone)
- 15131-80-3(2,2'-Dihydroxychalcone)
- 644-78-0(2-Hydroxychalcone)
- 13323-66-5(4,2'-Dihydroxychalcone)
- 115063-39-3(Desmethylxanthohumol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)